molecular formula C9H12N4O3 B12994935 6-(Piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione

6-(Piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12994935
M. Wt: 224.22 g/mol
InChI Key: YAFXFIOFGHPXAB-UHFFFAOYSA-N
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Description

6-(Piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a piperazine-1-carbonyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with piperazine and carbonylating agents. The reaction conditions often include:

    Solvents: Common solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used.

    Catalysts: Catalysts like triethylamine or other bases may be employed to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

6-(Piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological or chemical properties.

Scientific Research Applications

6-(Piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

6-(piperazine-1-carbonyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N4O3/c14-7-5-6(11-9(16)12-7)8(15)13-3-1-10-2-4-13/h5,10H,1-4H2,(H2,11,12,14,16)

InChI Key

YAFXFIOFGHPXAB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=O)NC(=O)N2

Origin of Product

United States

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